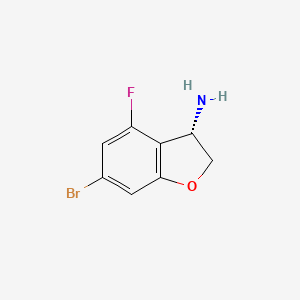

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Description

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral dihydrobenzofuran derivative featuring a bromine atom at position 6, a fluorine atom at position 4, and an amine group at position 3 of the fused benzofuran ring. The (S)-configuration at the amine-bearing carbon confers stereochemical specificity, which is critical for interactions in biological systems. This compound is of interest in medicinal chemistry due to its structural hybridity, combining lipophilic halogen substituents (Br, F) with a polar amine group. Its synthesis often involves tandem nucleophilic aromatic substitution (SNAr) and cyclization strategies .

Properties

IUPAC Name |

(3S)-6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,6H,3,11H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGYVOSAOJCKDK-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2F)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2F)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Bromination: Introduction of a bromine atom to the benzofuran ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amine Introduction: Conversion of the intermediate compound to the amine derivative through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce a fully reduced amine derivative.

Scientific Research Applications

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Physicochemical Properties

- Lipophilicity: Bromine and fluorine substituents significantly increase lipophilicity compared to non-halogenated or chloro-substituted analogues. For example, (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine exhibits higher logP values than its chloro counterpart (e.g., 6-Cl derivative) due to Br’s larger atomic radius and F’s electronegativity .

- Stereochemical Impact : The (R)-5-Bromo-4-fluoro analogue (CAS 1934470-94-6) demonstrates how enantiomeric configurations can alter binding affinities in receptor models, though specific biological data remain proprietary .

Commercial Availability and Pricing

- Cost Variability: (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1228568-69-1) is priced at ¥6,228/g, reflecting its synthesis complexity, while non-fluorinated analogues (e.g., 6-Bromo-2,3-dihydrobenzofuran) cost ¥232/100mg .

- Salt Forms : Hydrochloride salts (e.g., (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride) are commonly available to improve aqueous solubility .

Biological Activity

(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a benzofuran core with bromine and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 245.08 g/mol. The presence of halogen atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine primarily involves:

- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing various biochemical pathways.

- Receptor Modulation : It has the potential to interact with receptors, affecting signaling cascades that can lead to physiological changes.

The exact molecular targets and pathways involved in its action are still under investigation, but preliminary studies suggest a role in inhibiting certain enzymes linked to disease processes.

Antiviral Properties

Recent studies have indicated that derivatives of related compounds exhibit antiviral activity against viruses such as the Japanese encephalitis virus (JEV). For example, compounds with bromine substitutions have shown significant efficacy in reducing viral replication and cytopathic effects at low concentrations (IC50 values below 5 µM) .

Anticancer Potential

Research into similar dihydrobenzofuran derivatives has suggested potential applications in cancer therapy. These compounds may act as inhibitors of bromodomain proteins, which are implicated in the regulation of gene expression associated with cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-2,3-dihydrobenzofuran-3-amine | Lacks fluorine | Limited activity reported |

| 4-Fluoro-2,3-dihydrobenzofuran-3-amine | Lacks bromine | Potential as enzyme inhibitor |

| 6-Bromo-4-fluoroindole | Related structure | Antitumor activity reported |

This comparison highlights that the combination of both bromine and fluorine substituents in (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine may confer distinct advantages in terms of biological activity compared to its analogs.

Case Studies and Research Findings

- Antiviral Efficacy Study :

-

Inhibition of Bromodomain Proteins :

- Research into dihydrobenzofurans has shown that certain derivatives can selectively inhibit bromodomain proteins involved in cancer cell proliferation. The unique structural features of (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine suggest it may also serve as a potent inhibitor in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.